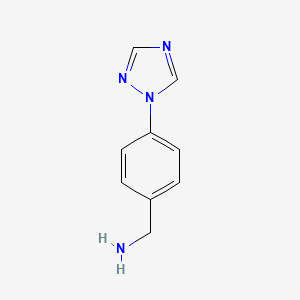

(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine

描述

(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine is a heterocyclic aromatic compound featuring a phenyl group substituted at the para position with a 1H-1,2,4-triazole moiety, linked via the triazole’s 1-nitrogen atom. The methanamine (-CH2NH2) group is attached to the phenyl ring, making it a primary amine. This structural motif is significant in medicinal chemistry due to the triazole’s ability to engage in hydrogen bonding and π-π stacking interactions, which are critical for biological activity .

Synthesis: The compound is synthesized via condensation reactions involving triazole precursors and phenylmethanamine derivatives.

属性

IUPAC Name |

[4-(1,2,4-triazol-1-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLYNSNEGTXEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599149 | |

| Record name | 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893752-99-3 | |

| Record name | 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation via Nucleophilic Substitution of Halomethyl Phenyl Derivatives

A widely documented method involves reacting a halomethyl-substituted phenyl compound with 1,2,4-triazole under basic conditions to form the triazolylmethyl intermediate, followed by conversion to the methanamine.

Reaction with 4-Halomethyl Benzonitrile and 1,2,4-Triazole

-

- A 4-halomethyl benzonitrile (e.g., 4-chloromethyl, 4-bromomethyl, or 4-iodomethyl benzonitrile) is reacted with 1,2,4-triazole in the presence of a base such as cesium carbonate.

- The reaction is typically carried out in organic solvents like acetone, dimethylformamide, or dimethyl sulfoxide.

- The reaction mixture is heated under reflux or controlled temperature to promote substitution at the benzylic halogen site by the triazole nitrogen, yielding 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

- The product is isolated by precipitation or extraction and purified by recrystallization.

-

- Cesium carbonate as base.

- Solvent: acetone or DMF.

- Temperature: reflux or 50–80 °C.

- Reaction time: 2–3 hours.

-

- The benzonitrile group can be reduced or converted to the methanamine group via catalytic hydrogenation or other amination methods to obtain (4-(1H-1,2,4-triazol-1-yl)phenyl)methanamine.

Alternative Halogenated Precursors

- α-Halo substituted tolunitrile derivatives have also been used with 1,2,4-triazole salts to produce similar intermediates.

- The reaction is conducted in solvents such as chloroform and acetonitrile with stirring and controlled temperature.

- Extraction and crystallization steps follow to isolate the product.

- This method is detailed in US patent US20050209294A1.

Direct Amination of the Triazolylmethyl Intermediate

After obtaining the 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile intermediate, the nitrile group is converted to the corresponding amine.

-

- Catalytic hydrogenation over palladium catalysts.

- Reduction with lithium aluminum hydride or borane reagents.

- Other amination reactions under controlled temperature and solvent conditions.

-

- Conversion yields this compound with high purity.

This step is crucial for obtaining the final amine functionality.

Alternative Synthetic Routes

Formation of 1,2,4-Triazole Ring Prior to Attachment

- The 1H-1,2,4-triazole ring itself can be synthesized via cyclization reactions involving hydrazine hydrate and formamide derivatives under high-pressure and controlled temperature conditions.

- This method, although focused on triazole synthesis, supports the availability of the triazole moiety for subsequent attachment to phenyl rings.

Click Chemistry and Azide-Alkyne Cycloaddition

- While more common for 1,2,3-triazoles, related azide-alkyne cycloaddition methods have been used to prepare triazole-containing phenylmethanamines.

- These methods involve the reaction of benzyl azides with alkynes under copper catalysis to form triazole rings attached to phenylmethanamine frameworks.

Summary Table of Preparation Methods

Research Findings and Optimization

- The use of cesium carbonate as a base enhances nucleophilic substitution efficiency due to its strong basicity and good solubility in organic solvents.

- Choice of solvent (acetone, DMF, DMSO) affects reaction rate and yield; polar aprotic solvents generally favor substitution.

- Temperature control is critical: moderate heating (50–80 °C) balances reaction speed and minimizes side reactions.

- Purification via recrystallization or precipitation ensures high purity (>99%) of intermediates.

- Reduction steps require careful control to avoid over-reduction or degradation of the triazole ring.

化学反应分析

Types of Reactions:

Oxidation: (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent used.

Substitution: The triazole ring can participate in substitution reactions, where various substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of various functional groups onto the triazole ring.

科学研究应用

Pharmaceutical Development

The compound serves as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its triazole moiety enhances its interaction with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine exhibits antimicrobial properties against various pathogens. For instance, derivatives of this compound have demonstrated activity against Candida albicans and Staphylococcus aureus, with IC50 values indicating effective inhibition at micromolar concentrations .

Anticancer Activity

Studies have shown that triazole derivatives can exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Certain derivatives have been reported to have IC50 values ranging from 15.6 to 23.9 µM, suggesting promising anticancer activity .

Case Study 1: Anticancer Evaluation

A series of related compounds were synthesized and evaluated for their anticancer properties. Among them, specific derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of various triazole derivatives against common pathogens. The results indicated that modifications in the chemical structure significantly influenced their antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design.

Industrial Applications

In addition to its pharmaceutical uses, this compound is also applied in:

- Material Science : The compound can be utilized in the development of new materials such as polymers and coatings with specific properties.

- Bioconjugation Techniques : It can label biomolecules for imaging and diagnostic purposes in biological research.

作用机制

The mechanism of action of (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or the binding affinity to receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects.

相似化合物的比较

Comparison with Structural Analogs

Heterocycle Variations

1H-1,2,3-Triazole Derivatives

- [1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS: 944901-27-3): Replacing the 1,2,4-triazole with a 1,2,3-triazole alters electronic properties and binding affinity. The 1,2,3-triazole’s reduced symmetry may affect interactions with enzymes or receptors. This analog is used in click chemistry and drug discovery .

Thiazole and Oxazole Derivatives

- (2-Phenyl-1,3-thiazol-4-yl)methanamine (PubChem CID: 736526): Substituting triazole with thiazole introduces a sulfur atom, enhancing lipophilicity and altering metabolic stability. This compound is explored in kinase inhibitor research .

- Chlorine substitution on the phenyl ring adds electron-withdrawing effects, influencing reactivity .

Substituent Modifications on the Phenyl Ring

- This modification is common in serotonin receptor ligands .

- 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)aniline (CAS: 450399-92-5): Fluorine substitution increases metabolic stability and bioavailability. The aniline (-NH2) group at the ortho position may alter steric interactions compared to the benzylamine in the target compound .

Structural and Functional Data Table

Research Findings and Implications

- Antimicrobial Activity: The target compound’s thiazolidinone derivatives (e.g., compound 6 in ) show efficacy against Gram-positive bacteria, attributed to the triazole’s interaction with bacterial enzymes .

- Solubility and Bioavailability : Compared to oxazole/thiazole analogs, the target compound’s primary amine and triazole ring may offer balanced lipophilicity for blood-brain barrier penetration .

生物活性

(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and its derivatives.

Synthesis

The synthesis of this compound typically involves the reaction of phenyl derivatives with triazole precursors. Various methodologies have been explored to optimize yield and purity, including solvent variations and temperature adjustments. The compound's structure is confirmed using techniques such as NMR and mass spectrometry.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer activities. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and evaluated against human cancer cell lines MCF-7 (breast cancer) and HCT-116 (colon cancer). The most potent compounds displayed IC50 values ranging from 15.6 to 39.8 µM against MCF-7 cells, indicating significant cytotoxicity compared to standard treatments like doxorubicin .

Table 1: Cytotoxicity Data of Selected Compounds

| Compound | IC50 (MCF-7) µM | IC50 (HCT-116) µM |

|---|---|---|

| Compound 2 | 18.7 | 25.7 |

| Compound 5 | 20.3 | 30.5 |

| Compound 14 | 15.6 | 23.9 |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by morphological changes and biochemical assays that confirm apoptotic pathways .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial potential. It has shown effectiveness against various bacterial strains and fungi. The presence of the triazole moiety is crucial for its activity, likely due to its ability to disrupt cellular processes in pathogens .

Table 2: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | <10 |

| Escherichia coli | <20 |

| Candida albicans | <15 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Modifications in substituents on the phenyl ring or the triazole moiety can significantly alter potency and selectivity.

Key Findings:

- Electron-donating groups on the phenyl ring enhance cytotoxicity.

- Substituents at the C-4 position of the triazole ring are critical for maintaining activity against both cancerous cells and microbial strains.

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives:

- MCF-7 Cell Line Study : A study demonstrated that derivatives induced significant apoptosis in MCF-7 cells with minimal toxicity to normal cells .

- Antiviral Activity : Similar triazole-containing compounds were assessed for their antiviral properties against influenza viruses, showing promising results in reducing viral infectivity .

常见问题

Q. How to design bioorthogonal probes using this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。